molecular formula C13H9F3OS B136916 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl CAS No. 129922-49-2

2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

Cat. No. B136916
M. Wt: 270.27 g/mol
InChI Key: CLDLXLKMMYJIEK-UHFFFAOYSA-N
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Description

Trifluoromethylsulfinyl compounds are a class of organosulfur compounds containing a trifluoromethyl (-CF3) group and a sulfinyl (-SO-) group . They are often used in organic synthesis due to their unique chemical properties .


Synthesis Analysis

The synthesis of trifluoromethylsulfinyl compounds often involves the use of trifluoromethanesulfinic acid or its salts . For example, sodium trifluoromethanesulfinate (CF3SO2Na) and trifluoromethanesulfonyl chloride (CF3SO2Cl) are popular reagents for the direct trifluoromethylation of a large range of substrates .


Molecular Structure Analysis

The molecular structure of trifluoromethylsulfinyl compounds is characterized by the presence of a trifluoromethyl group (-CF3) and a sulfinyl group (-SO-). The trifluoromethyl group is highly electronegative, which can significantly influence the chemical behavior of these compounds .


Chemical Reactions Analysis

Trifluoromethylsulfinyl compounds can participate in various chemical reactions. For instance, they can undergo oxidation to form trifluoromethylsulfonyl compounds . They can also be used as trifluoromethylating agents in various processes .

Scientific Research Applications

  • Conformational Control and Asymmetric Synthesis : 2-arylpyridines and 1-arylisoquinolines, similar in structure to the compound , can adopt specific axial conformations due to a sulfinyl substituent. This property is useful in the asymmetric synthesis of ligands like QUINAP (Clayden et al., 2009).

  • Electrophilic Trifluoromethylating Agents : Trifluoromethylated dibenzoheterocyclic onium salts and related compounds serve as powerful trifluoromethylating agents in organic synthesis (Umemoto & Ishihara, 1993).

  • Synthesis of Enantiomerically Pure Compounds : The synthesis of enantiomerically pure 1-(2-naphthyl)-2,2,2-trifluoroethanol was achieved using a trifluoromethylated compound with a sulfinyl group, demonstrating the potential of such compounds in stereocontrolled organic synthesis (Sugimoto et al., 2006).

  • Trifluoromethylsulfenylation and -sulfinylation : Sodium trifluoromethanesulfinate and trifluoromethanesulfonyl chloride are used for trifluoromethylsulfenylation and -sulfinylation, showing the versatility of these reagents in introducing SCF3 and S(O)CF3 groups (Guyon et al., 2017).

  • Julia-Kocienski Olefination : 3,5-bis(trifluoromethyl)phenyl sulfones are used in the Julia-Kocienski olefination reaction, highlighting the utility of trifluoromethylated compounds in creating complex organic molecules (Alonso et al., 2005).

  • Trifluoromethylation of Vinyl Sulfonates : The palladium-catalyzed trifluoromethylation of cyclohexenyl sulfonates, using trifluoromethyl anion sources, demonstrates the application of trifluoromethylated compounds in complex organic syntheses (Cho & Buchwald, 2011).

  • Novel Sulfonated Nanofiltration Membranes : Sulfonated aromatic diamine monomers containing trifluoromethyl groups have been used to create thin-film composite nanofiltration membranes, indicating applications in water treatment technologies (Liu et al., 2012).

  • Lanthanide-Potassium Biphenyl Frameworks : Lanthanide-organic frameworks using sulfonate-carboxylate ligands demonstrate potential in gas sorption, proton conductivity, and luminescent sensing of metal ions (Zhou et al., 2016).

  • Thermal Stability in Nuclear Chemistry : The thermal stability of phenyl trifluoromethyl sulfone, an inert diluent in nuclear processing, was studied, indicating its safety in high-temperature environments (Sinha et al., 2011).

  • Photoredox Systems for Catalytic Fluoromethylation : Research on photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds shows the importance of trifluoromethyl groups in pharmaceutical and agrochemical applications (Koike & Akita, 2016).

Safety And Hazards

The safety and hazards associated with trifluoromethylsulfinyl compounds can also vary widely. It’s always important to refer to the specific safety data sheet for each compound .

Future Directions

The field of trifluoromethylsulfinyl chemistry is still evolving, and new synthetic methods and applications are being explored . The development of more efficient and selective synthetic methods for trifluoromethylsulfinyl compounds is a key area of future research .

properties

IUPAC Name

1-phenyl-2-(trifluoromethylsulfinyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3OS/c14-13(15,16)18(17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDLXLKMMYJIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452716
Record name 2-(Trifluoromethanesulfinyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

CAS RN

129922-49-2
Record name 2-(Trifluoromethanesulfinyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under ice cooling, 7.77g (31.5 mmol) of m-chloroperbenzoic acid was added little by little to a solution of 7.63 g (30 mmol) of 2-(trifluoromethylthio)biphenyl in 20 ml of methylene chloride with stirring. The mixture was stirred overnight at room temperature. The precipitate in the reaction mixture was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:10) to give 7.93 g (97.8%) of 2-(trifluoromethylsulfinyl)biphenyl. The properties of the product were as shown below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Verhoog, CW Kee, Y Wang… - Journal of the …, 2018 - ACS Publications
The 18 F-labeling of 5-(trifluoromethyl)-dibenzothiophenium trifluoromethanesulfonate, commonly referred to as the Umemoto reagent, has been accomplished applying a halogen …
Number of citations: 85 pubs.acs.org

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